6,8-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
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Overview
Description
6,8-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative with significant biological and chemical properties. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have various applications in medicine, food, catalysts, dyes, materials, and electronics. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as aniline derivatives or quinoline precursors.
Oxidation: The compound undergoes oxidation to introduce the keto group at the 4-position, often using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the keto group to a hydroxyl group.
Substitution: Substitution reactions at the chlorine or carboxylic acid positions can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromyl chloride (CrO₂Cl₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution product
Major Products Formed:
Oxidized Derivatives: Higher oxidation state derivatives of the compound
Reduced Derivatives: Hydroxylated derivatives
Substituted Derivatives: Derivatives with different functional groups at the chlorine or carboxylic acid positions
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in various chemical research areas. Biology: Quinoline derivatives, including this compound, have shown biological activities such as antiviral, anti-inflammatory, and anticancer properties. Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Industry: It is used in the production of dyes, catalysts, and materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 6,8-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
6,7-Dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (fluoroquinolonic acid)
Uniqueness: 6,8-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific chlorine substitution pattern and the presence of the carboxylic acid group at the 2-position. These structural features contribute to its distinct chemical and biological properties compared to other quinoline derivatives.
This comprehensive overview highlights the significance of this compound in various fields, from chemical synthesis to potential therapeutic applications. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
6,8-dichloro-4-oxo-1H-quinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3/c11-4-1-5-8(14)3-7(10(15)16)13-9(5)6(12)2-4/h1-3H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDMWZNNUSRHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C=C(N2)C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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